

# Allylescaline: A Comprehensive Technical Guide to its Chemical Properties and Characterization

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine class. Structurally related to mescaline, it is distinguished by the substitution of an allyl group at the 4-position of the aromatic ring. First synthesized and described by Alexander Shulgin in his seminal work "PiHKAL (Phenethylamines I Have Known and Loved)," Allylescaline is a potent agonist of the serotonin 5-HT2A receptor, the primary target for classic psychedelic drugs. This technical guide provides an in-depth overview of the chemical properties, synthesis, characterization, and known pharmacological actions of Allylescaline, intended to serve as a valuable resource for the scientific community.

## **Chemical Properties and Data**

A summary of the key chemical identifiers and properties of **Allylescaline** is presented in the table below for easy reference.



Property	Value	Source
IUPAC Name	2-(4-(allyloxy)-3,5- dimethoxyphenyl)ethan-1- amine	PubChem
Synonyms	AL, Allylmescaline, 4-Allyloxy- 3,5-dimethoxyphenethylamine	
Molecular Formula	C13H19NO3	
Molecular Weight	237.299 g/mol	
CAS Number	39201-75-7	PubChem
Appearance	Colorless oil (freebase), Crystalline solid (hydrochloride salt)	
Solubility (HCl salt)	Soluble in ethanol, DMSO, and DMF.	-

## **Synthesis**

The synthesis of **Allylescaline**, as detailed by Alexander Shulgin in PiHKAL, provides a foundational methodology for its preparation. The process involves the allylation of 3,5-dimethoxy-4-hydroxyphenethylamine (homosyringonitrile) followed by reduction of the nitrile group.

## **Experimental Protocol: Synthesis of Allylescaline**

Step 1: Allylation of 3,5-dimethoxy-4-hydroxyphenylacetonitrile

- A mixture of 3,5-dimethoxy-4-hydroxyphenylacetonitrile (1 part), allyl iodide (2 parts), and anhydrous potassium carbonate (1.5 parts) in anhydrous acetone is prepared.
- The reaction mixture is refluxed for 16-24 hours.
- After cooling, the inorganic salts are removed by filtration.



- The acetone is removed from the filtrate under reduced pressure.
- The residue is taken up in diethyl ether and washed with dilute sodium hydroxide to remove any unreacted starting material, followed by a water wash.
- The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 3,5-dimethoxy-4-allyloxyphenylacetonitrile as an oil.

Step 2: Reduction of 3,5-dimethoxy-4-allyloxyphenylacetonitrile to Allylescaline

- A solution of 3,5-dimethoxy-4-allyloxyphenylacetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) in the same solvent under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction.
- After the reaction is complete, it is cautiously quenched by the sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.
- The resulting mixture is filtered, and the filter cake is washed with fresh solvent.
- The combined filtrate and washings are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield **Allylescaline** freebase as an oil.

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, the freebase is dissolved in an appropriate solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration, washed with cold solvent, and dried.

## **Characterization and Analytical Protocols**

Comprehensive characterization of **Allylescaline** is essential to confirm its identity and purity. The following are standard analytical techniques and suggested experimental protocols.



## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

#### Experimental Protocol:

- Instrument: A standard GC-MS system equipped with a capillary column.
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: A small volume (e.g., 1 μL) of a dilute solution of Allylescaline in a suitable solvent (e.g., methanol, ethyl acetate) is injected in split or splitless mode.
- Temperature Program:
  - Initial temperature: 100 °C, hold for 1 minute.
  - Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
  - Final hold: Hold at 280 °C for 5-10 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 500 amu. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both <sup>1</sup>H and <sup>13</sup>C NMR are crucial for the unambiguous identification of **Allylescaline**.

#### **Experimental Protocol:**



- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent.
- ¹H NMR: Acquire a standard proton spectrum. The expected signals would include those for the aromatic protons, the methoxy groups, the allylic protons, and the ethylamine side chain.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.
- 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

#### Experimental Protocol:

- Technique: Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples with minimal preparation.
- Sample Preparation:
  - Liquid (Freebase): A small drop of the oily freebase is placed directly on the ATR crystal.
  - Solid (HCl salt): A small amount of the solid powder is pressed firmly against the ATR crystal.



- Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.
- Expected Absorptions: Key vibrational bands would include N-H stretching (for the primary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and allyl), and C-O stretching (ether linkages).

## **Pharmacological Profile**

**Allylescaline**'s primary pharmacological effect is mediated by its agonist activity at serotonin receptors, particularly the 5-HT2A subtype.

## **Receptor Binding and Functional Activity**

Determining the binding affinity and functional potency of **Allylescaline** at various receptors is crucial for understanding its pharmacological profile.

Experimental Protocol: Radioligand Receptor Binding Assay (5-HT2A Receptor)

- Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
- Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
- Radioligand: A suitable radiolabeled antagonist, such as [3H]ketanserin or [3H]MDL 100,907, is used to label the 5-HT2A receptors.
- Assay:
  - In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Allylescaline (the competitor).
  - Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., spiperone).



- The incubation is carried out in a suitable buffer at a specific temperature and for a defined period (e.g., 30 minutes at 37°C).
- Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> (the concentration of Allylescaline that inhibits 50% of the specific binding of the radioligand).
  The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

## **Signaling Pathway**

The activation of the 5-HT2A receptor by an agonist like **Allylescaline** initiates a well-characterized intracellular signaling cascade. This pathway is primarily mediated by the Gq/11 family of G-proteins.

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